molecular formula C18H27N3O4S B5627031 1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride

1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride

Numéro de catalogue B5627031
Poids moléculaire: 381.5 g/mol
Clé InChI: PWXSDYFEFKDZOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as MPDL3280A and is a type of monoclonal antibody that has been designed to target and inhibit the programmed death-ligand 1 (PD-L1) protein. PD-L1 is a protein that is expressed on the surface of cancer cells and plays a crucial role in suppressing the immune system's ability to attack cancer cells. MPDL3280A has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

The mechanism of action of MPDL3280A involves the inhibition of the PD-L1 protein. PD-L1 is expressed on the surface of cancer cells and interacts with the programmed cell death protein 1 (PD-1) receptor on T cells. This interaction leads to the suppression of the immune system's ability to attack cancer cells. MPDL3280A works by binding to the PD-L1 protein and blocking its interaction with the PD-1 receptor. This, in turn, activates the immune system to attack cancer cells.
Biochemical and Physiological Effects:
MPDL3280A has been shown to have significant biochemical and physiological effects. The monoclonal antibody has been shown to inhibit the PD-L1 protein and activate the immune system to attack cancer cells. MPDL3280A has also been shown to be well-tolerated by patients in clinical trials, with few adverse effects reported. However, further research is needed to fully understand the biochemical and physiological effects of MPDL3280A.

Avantages Et Limitations Des Expériences En Laboratoire

MPDL3280A has several advantages and limitations for lab experiments. One advantage is that the monoclonal antibody has shown significant anti-tumor activity in preclinical and clinical trials. This makes it a promising candidate for the treatment of various types of cancer. Another advantage is that MPDL3280A has been well-tolerated by patients in clinical trials, with few adverse effects reported. However, one limitation is that the exact synthesis method of MPDL3280A is proprietary information and has not been disclosed by the manufacturer. This makes it difficult for researchers to replicate the monoclonal antibody in their own labs.

Orientations Futures

There are several future directions for research on MPDL3280A. One direction is to continue evaluating the monoclonal antibody in clinical trials for the treatment of various types of cancer. Another direction is to investigate the potential use of MPDL3280A in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPDL3280A and to develop more efficient methods for synthesizing the monoclonal antibody.

Méthodes De Synthèse

The synthesis of MPDL3280A involves the use of various chemical reagents and processes. The exact details of the synthesis method are proprietary information and have not been disclosed by the manufacturer. However, it is known that the synthesis process involves the use of recombinant DNA technology to produce the monoclonal antibody.

Applications De Recherche Scientifique

MPDL3280A has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The monoclonal antibody has shown promising results in the treatment of various types of cancer, including lung cancer, bladder cancer, and melanoma. MPDL3280A works by blocking the PD-L1 protein, which in turn activates the immune system to attack cancer cells. In clinical trials, MPDL3280A has demonstrated significant anti-tumor activity and has been well-tolerated by patients.

Propriétés

IUPAC Name

1,4-diazepan-1-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-26(23,24)21-11-6-16(7-12-21)25-17-5-2-4-15(14-17)18(22)20-10-3-8-19-9-13-20/h2,4-5,14,16,19H,3,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXSDYFEFKDZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N3CCCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[1-(Methylsulfonyl)piperidin-4-yl]oxy}benzoyl)-1,4-diazepane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.